molecular formula C14H15Cl2N B1591388 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride CAS No. 21998-50-5

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride

Cat. No. B1591388
CAS RN: 21998-50-5
M. Wt: 268.2 g/mol
InChI Key: KYGYPNIZCSHFEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl) propan-1-ones were synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones . The process involved heating a mixture of the ethanone, paraformaldehyde, and morpholine in ethanol .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, the molecular structure of a similar compound, focusing on hydrogen-bonded chains and framework, was described . Detailed analysis of bond lengths and angles provided insights into the electronic properties and chemical reactivity of related compounds .


Chemical Reactions Analysis

The chemical reactions of related compounds have been investigated. For instance, the hydrolysis rate constants for various chlorinated compounds were studied, providing insight into their reactivity in different conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. For instance, the physical properties of a similar compound, focusing on intramolecular interactions and bond lengths, were explored. A synthesis and spectral analysis of a related chlorophenyl compound correlated its quantum chemical properties with experimental results.

Scientific Research Applications

Materials Science and Chemical Engineering

  • Arylthiophene derivatives, similar in structure to 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride, have been evaluated for their corrosion inhibition properties on steel in acidic solutions. These compounds have shown high inhibition efficiencies, which are attributed to their adsorption on the steel surface, forming a protective film. Theoretical analyses support these experimental observations (Fouda et al., 2019).

Pharmacological Tools and Drug Discovery

  • 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, structurally related to 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride, was identified as a nonpeptidic agonist of the urotensin-II receptor. This discovery suggests the compound's potential as a pharmacological research tool and a candidate for drug development (Croston et al., 2002).

Environmental Science and Photocatalysis

  • The photocatalytic degradation of chlorophenols, which are structurally related to 2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride, has been extensively studied. For instance, photocatalyzed oxidation pathways of chlorophenols in aqueous solutions have been analyzed, revealing that the position of the chlorine on the phenol ring significantly influences the transformation processes (Boule et al., 1982).

Analytical Chemistry

  • Techniques for the sensitive analysis of phenylethylamines in biological tissues have been developed, indicating the importance of such methods in detecting and quantifying trace amounts of related compounds (Edwards & Blau, 1972).

Safety And Hazards

The safety data sheet for related compounds provides information about potential hazards. For instance, phenylhydrazine hydrochloride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(4-chlorophenyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGYPNIZCSHFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590013
Record name 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride

CAS RN

21998-50-5
Record name 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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